molecular formula C14H21N3O B13004452 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B13004452
M. Wt: 247.34 g/mol
InChI Key: AKRWLFVNDNQUMP-UHFFFAOYSA-N
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Description

2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-component reactions. One common method involves the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by ionic liquids such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2), which facilitates the formation of substituted piperidines .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine and pyridine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxaldehyde and 2,6-dimethylpiperidine share structural similarities.

    Pyridine derivatives: Compounds such as 2,6-dimethylpyridine and 3-dimethylaminopyridine are structurally related.

Uniqueness

2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of its functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-[6-(dimethylamino)-2-methylpyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C14H21N3O/c1-11-12(7-8-14(15-11)16(2)3)13-6-4-5-9-17(13)10-18/h7-8,10,13H,4-6,9H2,1-3H3

InChI Key

AKRWLFVNDNQUMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C2CCCCN2C=O

Origin of Product

United States

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